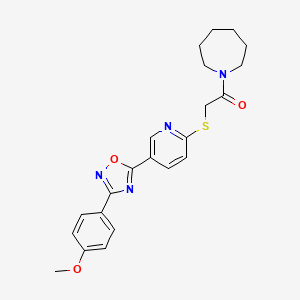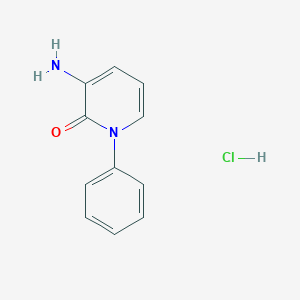
3-Amino-1-phenylpyridin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-phenylpyridin-2-one;hydrochloride is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . The IUPAC name for this compound is 3-amino-1-phenylpyridin-2 (1H)-one hydrochloride .
Synthesis Analysis
The synthesis of this compound involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides . Heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2(1H)-ones, substituted with a pyridine ring at position 3 .Molecular Structure Analysis
Pyridinones, such as this compound, are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms . They have been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings . They can provide five derivatizable positions possessing four hydrogen bond acceptors and a hydrogen bond donor .Chemical Reactions Analysis
Pyridinium salts, which include compounds like this compound, have been highlighted for their synthetic routes and reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, and have shown anti-microbial, anti-cancer, anti-malarial, and other properties .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Amino-1-phenylpyridin-2-one hydrochloride is involved in the synthesis of various novel compounds. For instance, its reaction with aromatic aldehydes forms Schiff bases, which when reduced lead to the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. These derivatives demonstrated antiradical activity against DPPH and ABTS radicals (Kulakov et al., 2018).
- In another study, the synthesis and NMR assignments of phenazopyridine derivatives, which share structural similarities with 3-Amino-1-phenylpyridin-2-one hydrochloride, were examined. These studies are critical for understanding the molecular structure and behavior of these compounds (Burgueño-Tapia et al., 2005).
Biological and Pharmacological Applications
- A study on the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives showed the potential for producing various biologically active compounds. These derivatives have applications in developing treatments or studying biological systems (Shatsauskas et al., 2017).
- Another research area is the development of fluorescent chemosensors. For instance, a study synthesized a novel fluorescent chemosensor for the detection of Cr3+ ions based on a Schiff base, which is relevant to the field of analytical chemistry and environmental monitoring (Chalmardi et al., 2017).
Material Science and Coordination Chemistry
- The compound's derivatives have been used in creating novel hybrids of Cu2+ ternary complexes, indicating its potential application in the field of material science and coordination chemistry (Wang et al., 2013).
- In the realm of materials science, its derivatives have also been applied in the synthesis of new C2-symmetric 2,2′-bipyridine crown macrocycles for enantioselective recognition of amino acid derivatives. This application is significant in chiral chemistry and material science (Lee et al., 2005).
Mechanism of Action
While specific information on the mechanism of action for 3-Amino-1-phenylpyridin-2-one;hydrochloride is not available, it’s worth noting that similar compounds like Chlorpheniramine work by binding to the histamine H1 receptor, blocking the action of endogenous histamine, and subsequently leading to temporary relief of the negative symptoms brought on by histamine .
Future Directions
Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They have a wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .
Properties
IUPAC Name |
3-amino-1-phenylpyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9;/h1-8H,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUDZIQCVIISSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)
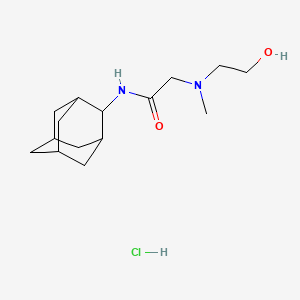
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)
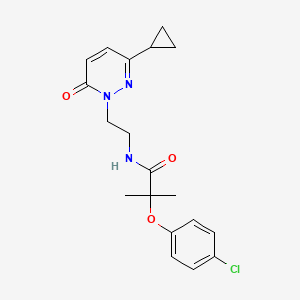
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2359170.png)
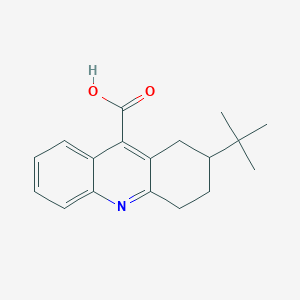
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)
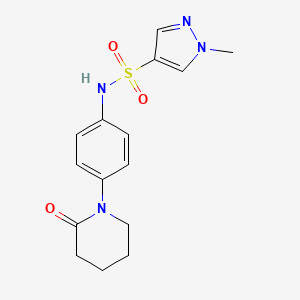

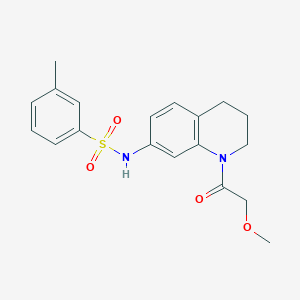
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2359181.png)
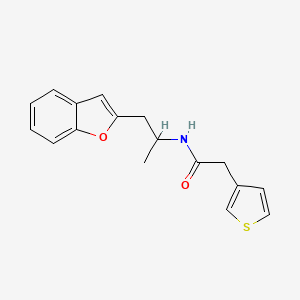
![N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2359184.png)
